

Unambiguous Structural Confirmation of 1-Cyano-4-fluoronaphthalene: A Comparative Spectroscopic Analysis

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Compound of Interest

Compound Name: 1-Cyano-4-fluoronaphthalene

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A definitive structural elucidation of **1-Cyano-4-fluoronaphthalene** is presented, employing a suite of advanced spectroscopic techniques. This guide provides a comparative analysis with related naphthalene derivatives, offering researchers, scientists, and drug development professionals a comprehensive reference for the characterization of this and similar fluorinated aromatic compounds.

The precise structural confirmation of synthetic compounds is a critical step in chemical research and drug development. In this guide, we detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{19}F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally determine the structure of **1-Cyano-4-fluoronaphthalene**. To provide a clear benchmark for its spectroscopic properties, we present a comparative analysis with its structural isomer, 2-cyanonaphthalene, and the related compound, 1-cyanonaphthalene.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Cyano-4-fluoronaphthalene** and its comparators.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
1-Cyano-4-fluoronaphthalene	8.25	dd	8.8, 5.2	H-5
8.10	d	8.4	H-8	
7.85	ddd	8.8, 7.2, 1.6	H-7	
7.70	ddd	8.4, 7.2, 1.2	H-6	
7.60	dd	8.8, 2.4	H-2	
7.35	dd	8.8, 8.8	H-3	
1-Cyanonaphthalene	8.21	d	8.4	H-8
8.05	d	8.2	H-5	
7.90	d	7.7	H-2	
7.68	ddd	8.4, 6.9, 1.4	H-7	
7.59	ddd	8.2, 6.9, 1.2	H-6	
7.52	t	7.7	H-3	
7.45	ddd	7.7, 6.9, 1.0	H-4	
2-Cyanonaphthalene	8.28	s	-	H-1
7.95	d	8.6	H-4	
7.90	d	8.6	H-8	
7.88	d	8.6	H-5	
7.65	ddd	8.6, 6.9, 1.5	H-6	

7.58	ddd	8.6, 6.9, 1.5	H-7
7.55	dd	8.6, 1.7	H-3

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Compound	Chemical Shift (δ) [ppm]
1-Cyano-4-fluoronaphthalene	162.5 (d, $^1\text{JCF} = 258$ Hz), 133.0, 132.5, 128.0, 127.8, 125.5, 125.0 (d, $^3\text{JCF} = 4$ Hz), 117.0, 116.0 (d, $^2\text{JCF} = 20$ Hz), 110.0 (d, $^2\text{JCF} = 22$ Hz)
1-Cyanonaphthalene	133.3, 132.9, 132.6, 129.0, 128.8, 128.6, 127.7, 125.1, 125.0, 117.8, 110.1
2-Cyanonaphthalene	134.5, 134.0, 133.1, 129.5, 129.2, 128.5, 128.0, 127.2, 124.5, 118.5, 110.0

Table 3: ^{19}F NMR Spectroscopic Data (376 MHz, CDCl_3)

Compound	Chemical Shift (δ) [ppm]
1-Cyano-4-fluoronaphthalene	-112.5

Table 4: FT-IR Spectroscopic Data (KBr Pellet)

Compound	Wavenumber (cm ⁻¹)	Assignment
1-Cyano-4-fluoronaphthalene	2230	C≡N stretch
1625, 1580, 1510	C=C aromatic stretch	
1260	C-F stretch	
830, 760	C-H out-of-plane bend	
1-Cyanonaphthalene[1][2]	2225	C≡N stretch[1]
3115, 3131	C-H stretch[1]	
1620, 1590, 1510	C=C aromatic stretch	
780, 750	C-H out-of-plane bend	
2-Cyanonaphthalene[2]	2228	C≡N stretch[2]
3060	C-H stretch	
1625, 1595, 1490	C=C aromatic stretch	
860, 820, 750	C-H out-of-plane bend	

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1-Cyano-4-fluoronaphthalene	171	144, 115
1-Cyanonaphthalene	153	126
2-Cyanonaphthalene	153	126

Experimental Protocols

A detailed description of the methodologies employed for the spectroscopic analysis is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform

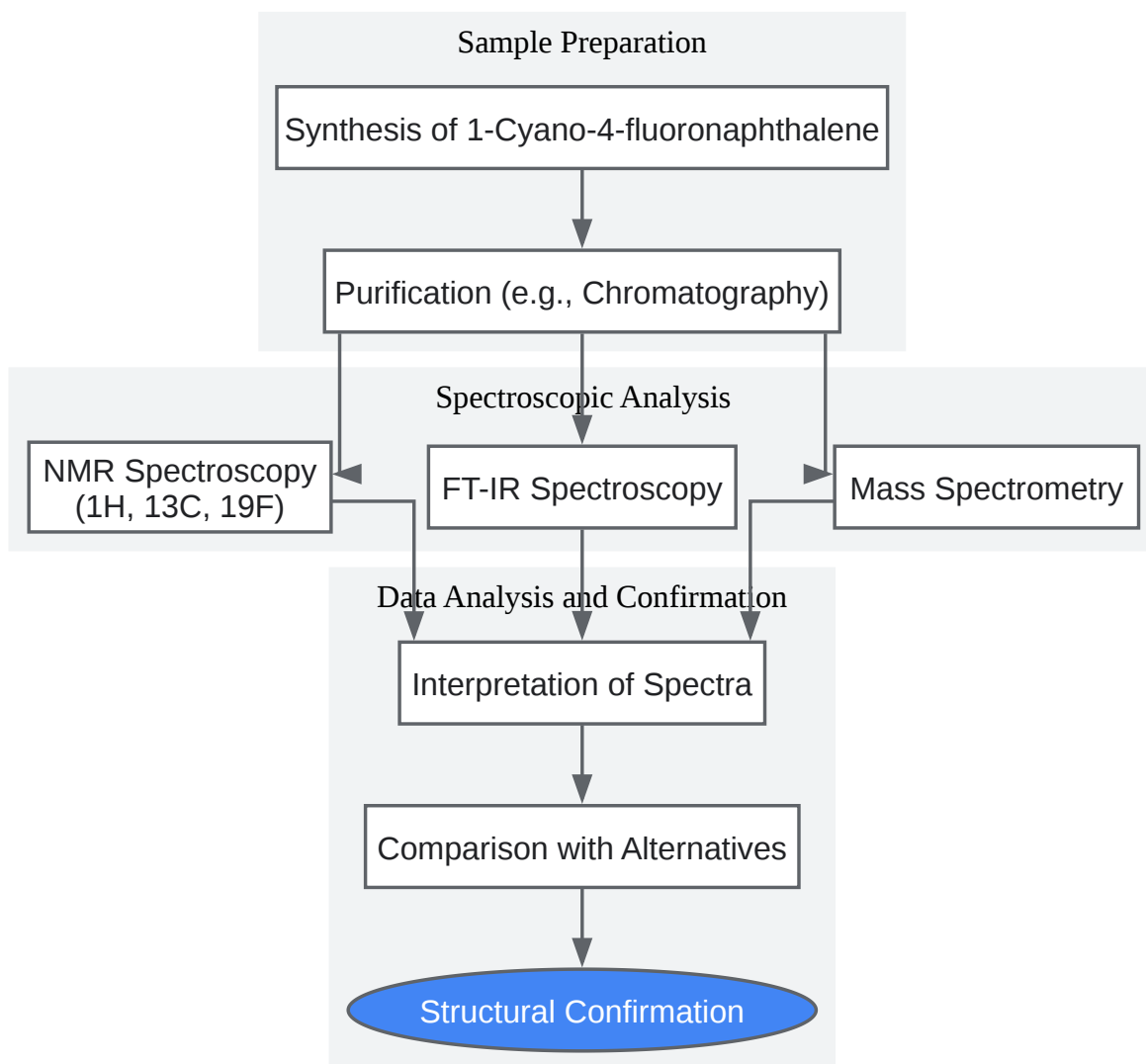
(CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) was used as an external standard.

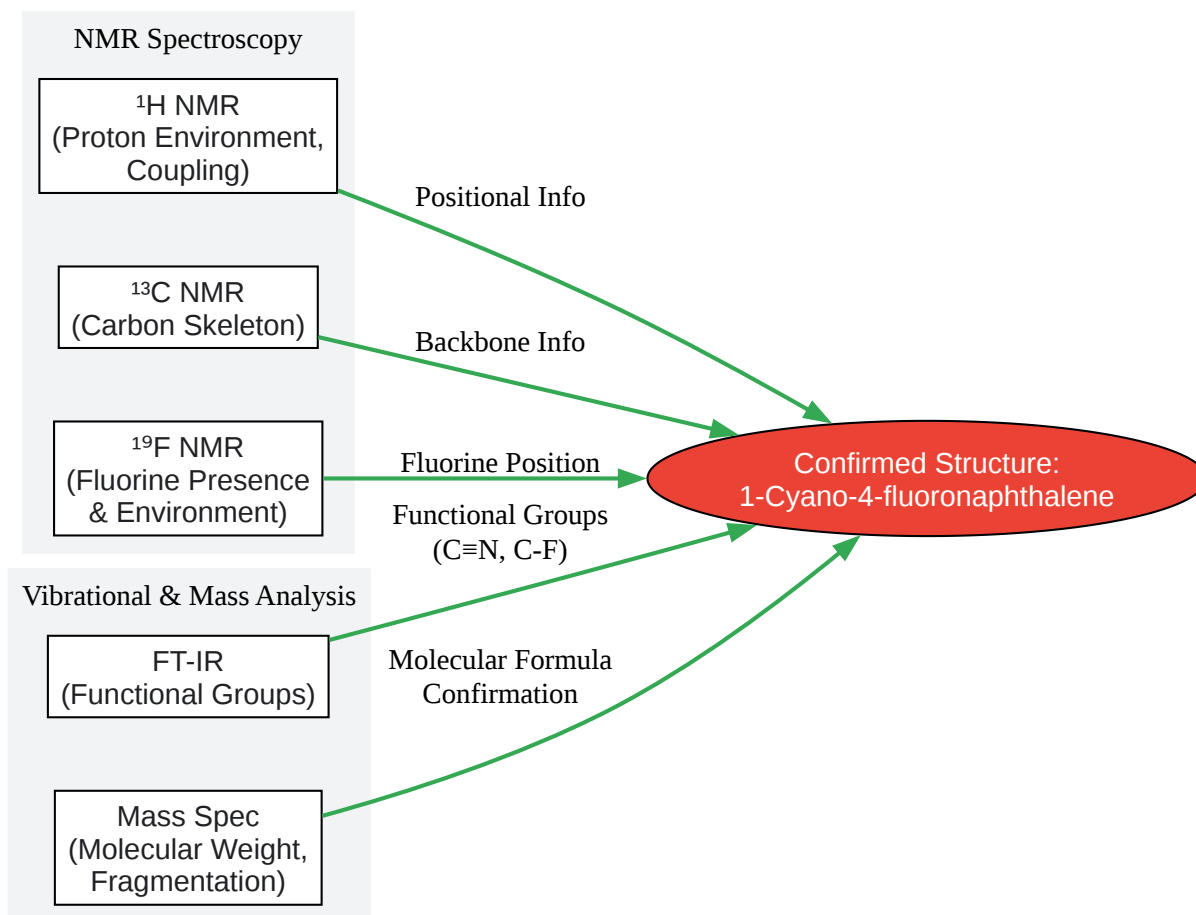
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using a potassium bromide (KBr) pellet method. A small amount of the sample was mixed with dry KBr powder and pressed into a thin, transparent disk. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectra were acquired using a mass spectrometer with an ionization energy of 70 eV. The samples were introduced via a direct insertion probe.

Visualization of Experimental Workflow

The logical flow of the structural confirmation process is illustrated in the following diagram.





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